E3 Ligase Recruitment Identity: VHL vs. CRBN Engagement Defines Downstream Degradation Profile
E3 ligase Ligand-Linker Conjugate 32 incorporates the VHL ligand (S,R,S)-AHPC, whereas the closely named 'E3 ligase Ligand-Linker Conjugates 32 hydrochloride' (also known as Lenalidomide-C4-NH2 hydrochloride) employs a cereblon (CRBN) ligand . The choice of E3 ligase dictates the cellular context in which a PROTAC will be active: VHL is ubiquitously expressed, while CRBN expression is more restricted and can be downregulated in certain cancers, impacting degradation efficacy [1].
| Evidence Dimension | E3 ubiquitin ligase recruited |
|---|---|
| Target Compound Data | VHL (von Hippel-Lindau) complex via (S,R,S)-AHPC ligand |
| Comparator Or Baseline | CRBN (cereblon) via lenalidomide-based ligand (in E3 ligase Ligand-Linker Conjugates 32 hydrochloride) |
| Quantified Difference | Qualitative difference in expression pattern and substrate scope |
| Conditions | Cellular context (ubiquitous VHL vs. tissue-restricted CRBN) |
Why This Matters
Selecting the VHL‑recruiting Conjugate 32 ensures that the final PROTAC will engage an E3 ligase with broad tissue distribution, which is advantageous for targets expressed in cell types where CRBN is absent or low.
- [1] BOC Sciences (2025). CRBN vs VHL: Choosing the Right E3 Ligase Ligand for Your PROTAC Project. PTC‑BOC Sciences Technical Note. View Source
